molecular formula C19H20N6O B2423823 1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole CAS No. 2415461-75-3

1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole

Cat. No. B2423823
M. Wt: 348.41
InChI Key: FLJXPCGYAKYMBD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indazole group and a pyrrole group . Pyrrole is a biologically active scaffold known to possess diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole-containing analogs are often synthesized through various tactical approaches . For instance, a process for synthesizing a similar compound useful for prophylaxis and treatment of a viral disease relating to hepatitis B infection has been reported .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential therapeutic applications. Pyrrole-containing analogs are considered a potential source of biologically active compounds .

properties

IUPAC Name

(1-methylindazol-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-23-16-5-3-2-4-15(16)18(22-23)19(26)25-11-13-9-24(10-14(13)12-25)17-8-20-6-7-21-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJXPCGYAKYMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CC4CN(CC4C3)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole

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